5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Descripción
This compound is a triazolothiazole derivative featuring a 2-chlorophenyl group, a morpholine ring, and a furan-2-yl substituent. Its structural complexity arises from the fusion of triazole and thiazole rings, which are known to enhance pharmacological activity through improved binding interactions and metabolic stability . The 2-chlorophenyl group may contribute to lipophilicity and target affinity, while the morpholine moiety enhances solubility and pharmacokinetic properties. The furan-2-yl substituent could influence electronic effects and intramolecular interactions .
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c20-13-5-2-1-4-12(13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-6-3-9-27-14/h1-6,9,15,25H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZGKBLVCFWMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.
Introduction of the thiazole ring: This step often involves the reaction of the triazole intermediate with thiourea or similar sulfur-containing reagents.
Attachment of the furan ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using furan-2-boronic acid or similar reagents.
Incorporation of the chlorophenyl and morpholine groups: These groups can be introduced through nucleophilic substitution reactions or via the use of appropriate protecting groups followed by deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazole or thiazole rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole or dihydrothiazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related bioactive molecules.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is likely to involve multiple molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Table 1: Structural and Functional Group Comparisons
Key Observations :
3-Chlorophenyl analogs () exhibit steric and electronic differences that could alter target selectivity .
Amine Substituents :
- Morpholine (target compound) improves aqueous solubility compared to piperazine (), which may enhance bioavailability .
- Ethyl-piperazine derivatives () introduce bulkier substituents, possibly affecting membrane permeability .
Heterocyclic Modifications: Replacing thiazole with thiadiazole () alters ring electronics and hydrogen-bonding capacity, impacting enzyme inhibition (e.g., lanosterol demethylase) . The furan-2-yl group in the target compound may engage in π-π stacking, unlike the pyrazole in thiadiazole analogs .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Critical Insights :
- Morpholine substituents improve solubility (e.g., ~30 µg/mL) over ethyl-piperazine derivatives (~15 µg/mL), aligning with trends in and .
- Molecular docking studies () suggest triazolothiazoles with planar conformations (e.g., furan-2-yl) exhibit stronger enzyme interactions than non-planar thiadiazoles .
Actividad Biológica
The compound 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring fused with a thiazole moiety and functional groups such as a chlorophenyl and morpholine. Its chemical formula is .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, notably:
- Antimicrobial Activity : It has shown significant antibacterial and antifungal properties against various pathogens.
- Anti-inflammatory Effects : The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor, which is crucial in mediating inflammatory responses.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
Antimicrobial Activity
A series of in vitro studies have demonstrated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potency compared to standard antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Agent |
|---|---|---|
| Staphylococcus aureus | 8 | Penicillin |
| Escherichia coli | 16 | Ciprofloxacin |
| Candida albicans | 32 | Fluconazole |
Anti-inflammatory Activity
The compound's anti-inflammatory activity was evaluated through COX enzyme inhibition assays. It was found to selectively inhibit COX-II with an IC50 value of approximately 0.52 μM, demonstrating superior selectivity compared to traditional NSAIDs like Celecoxib.
Inhibition Profile
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
This selective inhibition suggests potential for reduced gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Anticancer Activity
In vitro studies on cancer cell lines have revealed that the compound can induce apoptosis in various cancer types. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Breast Cancer Cell Lines : The compound exhibited an IC50 value of 15 µM against MCF-7 cells, significantly reducing cell viability.
- Lung Cancer Models : In A549 cell lines, treatment led to a marked increase in apoptotic markers after 24 hours of exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
